molecular formula C22H42O2 B15344287 1,5,9,13-Tetramethyl-1-vinyltetradecyl acetate CAS No. 58425-36-8

1,5,9,13-Tetramethyl-1-vinyltetradecyl acetate

Cat. No.: B15344287
CAS No.: 58425-36-8
M. Wt: 338.6 g/mol
InChI Key: GKWIQRXSJFOVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7,11,15-Tetramethylhexadec-1-en-3-yl acetate can be synthesized through the esterification of phytol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of phytol to its acetate derivative .

Industrial Production Methods

In industrial settings, the production of 3,7,11,15-tetramethylhexadec-1-en-3-yl acetate involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,7,11,15-Tetramethylhexadec-1-en-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,7,11,15-Tetramethylhexadec-1-en-3-yl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7,11,15-tetramethylhexadec-1-en-3-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it is known to participate in the biosynthesis of chlorophyll, where it acts as a precursor to chlorophyll molecules. The acetate group is hydrolyzed, and the resulting alcohol is incorporated into the chlorophyll structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,11,15-Tetramethylhexadec-1-en-3-yl acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

58425-36-8

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

3,7,11,15-tetramethylhexadec-1-en-3-yl acetate

InChI

InChI=1S/C22H42O2/c1-8-22(7,24-21(6)23)17-11-16-20(5)15-10-14-19(4)13-9-12-18(2)3/h8,18-20H,1,9-17H2,2-7H3

InChI Key

GKWIQRXSJFOVGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.